3-Trichloromethylbenzonitrile
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Overview
Description
3-Trichloromethylbenzonitrile is an organic compound with the molecular formula C8H4Cl3N. It is a derivative of benzonitrile, where a trichloromethyl group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Preparation Methods
3-Trichloromethylbenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 3-nitrobenzonitrile with trichloromethyl reagents under specific conditions. Another method includes the nucleophilic aromatic substitution of 1,3-dinitro-5-trichloromethylbenzene . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
3-Trichloromethylbenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as sodium methoxide, leading to the formation of products like 4-methoxy-3-nitrobenzaldehyde.
Reduction: It can be reduced to form different derivatives depending on the reducing agents and conditions used.
Oxidation: Oxidative reactions can modify the trichloromethyl group, resulting in various oxidized products.
Common reagents used in these reactions include sodium methoxide, methyl thioglycolate, and other nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Trichloromethylbenzonitrile has several scientific research applications:
Biology: Research studies utilize this compound to investigate its effects on biological systems and its potential as a bioactive molecule.
Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic applications.
Industry: The compound is employed in the production of dyes, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Trichloromethylbenzonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Trichloromethylbenzonitrile can be compared with other similar compounds, such as:
- 3-Trichloromethylnitrobenzene
- 1,3-Dinitro-5-trichloromethylbenzene
- M-Cyanobenzyl Chloride
- Benzotrichloride
These compounds share structural similarities but differ in their chemical properties and reactivity. This compound is unique due to its specific substitution pattern and the presence of the trichloromethyl group, which imparts distinct chemical behavior .
Properties
IUPAC Name |
3-(trichloromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3N/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVYBPBWMKDRGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459818 |
Source
|
Record name | 3-TRICHLOROMETHYLBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27020-96-8 |
Source
|
Record name | 3-TRICHLOROMETHYLBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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